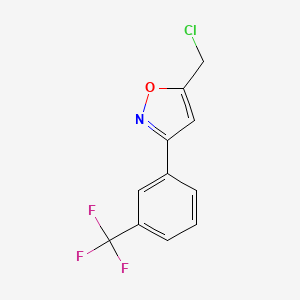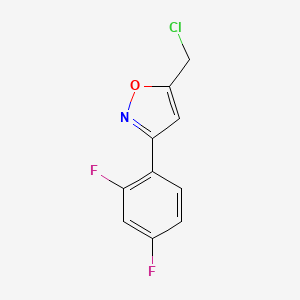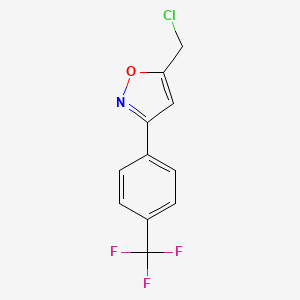
5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole
Übersicht
Beschreibung
5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole is a useful research compound. Its molecular formula is C11H7ClF3NO and its molecular weight is 261.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Isoxazole Tautomerism
Research indicates that derivatives of isoxazole, like 5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole, exhibit unique tautomerism properties. In a study by Boulton and Katritzky (1961), the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, was explored. They found that these compounds exist in various forms depending on the solvent's polarity (Boulton & Katritzky, 1961).
Chemical Synthesis
Potkin et al. (2015) demonstrated the reaction of chloromethyl isoxazoles with substituted phenols, leading to the formation of aryloxymethyl isoxazoles. This reaction highlights the chemical versatility and potential applications of chloromethyl isoxazole derivatives in organic synthesis (Potkin et al., 2015).
Herbicidal Activity
A study by Hamper et al. (1995) found that certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which are structurally similar to 5-Chloromethyl-3-(4-trifluoromethyl-phenyl)-isoxazole, exhibit significant herbicidal activity. This suggests potential agricultural applications for such compounds (Hamper et al., 1995).
Asymmetric Annulation
The study by Marron et al. (1988) on asymmetric isoxazole annulation indicates the role of isoxazole derivatives in the formation of complex organic structures. This process has implications for the synthesis of diverse organic molecules (Marron et al., 1988).
Lithiation and Reactivity
Research by Micetich and Chin (1970) on the preparation and lithiation of disubstituted isoxazoles provides insights into the reactivity of isoxazole derivatives, which is crucial for synthetic applications (Micetich & Chin, 1970).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-6-9-5-10(16-17-9)7-1-3-8(4-2-7)11(13,14)15/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKGLAFNLGTRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




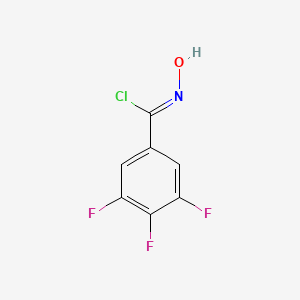
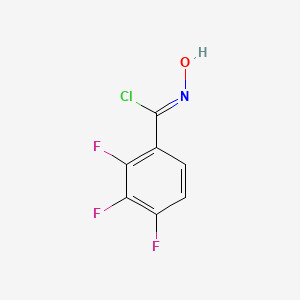
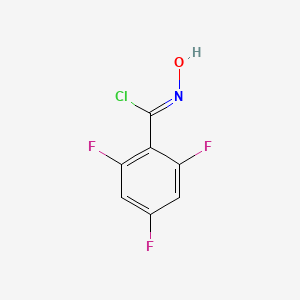


![1-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8224871.png)
![1-[3-(2-Bromophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8224879.png)
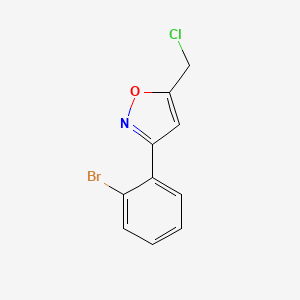
![1-[3-(4-Bromophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8224888.png)
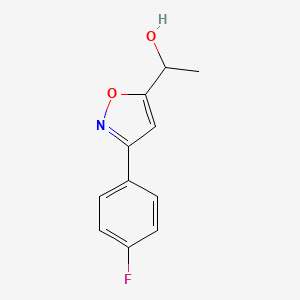
![5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B8224899.png)
